molecular formula C11H15ClN4O2 B2396357 [(4-[1,3]Oxazolo[4,5-b]pyridin-2-ylmorpholin-2-yl)methyl]amine hydrochloride CAS No. 1431964-99-6

[(4-[1,3]Oxazolo[4,5-b]pyridin-2-ylmorpholin-2-yl)methyl]amine hydrochloride

Cat. No.: B2396357
CAS No.: 1431964-99-6
M. Wt: 270.72
InChI Key: NNCXQTGFQOJHRW-UHFFFAOYSA-N
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Description

Structural Characterization

Molecular Architecture and Heterocyclic Components

The compound consists of three interconnected components: oxazolo[4,5-b]pyridine , morpholine , and a methylamine side chain.

Oxazolo[4,5-b]pyridine Core
  • Structure : A bicyclic system where an oxazole ring (5-membered, containing oxygen and nitrogen) is fused to a pyridine ring at positions 4 and 5.
  • Numbering : The pyridine ring is numbered such that the fused oxazole occupies positions 4 and 5, with the nitrogen atom at position 2 of the oxazole.
  • Functional Groups : The oxazole ring introduces electron-withdrawing effects, while the pyridine contributes aromatic stability.
Morpholine Substituent
  • Structure : A six-membered saturated heterocycle containing one oxygen and one nitrogen atom.
  • Attachment : The morpholine is connected to the oxazolo[4,5-b]pyridine system via a carbon-nitrogen bond at position 2 of the oxazole ring.
  • Conformational Flexibility : Morpholine adopts chair or twisted boat conformations, depending on steric and electronic factors.
Methylamine Side Chain
  • Function : A primary amine group (-CH2NH2) attached to the morpholine nitrogen.
  • Role : The methylamine serves as a nucleophilic site for potential derivatization in synthetic chemistry.
Component Molecular Formula Key Functional Groups
Oxazolo[4,5-b]pyridine C7H4N2O Oxazole ring, pyridine ring
Morpholine C4H9NO Saturated oxygen-nitrogen heterocycle
Methylamine CH3NH2 Primary amine
Overall Molecular Formula and Weight
  • Formula : C11H15N4O2·HCl (hydrochloride salt)
  • Molecular Weight : 270.71 g/mol.
  • SMILES : NCC1CN(C2=NC3=NC=CC=C3O2)CCO1.Cl.

Crystallographic Analysis and Conformational Studies

While direct crystallographic data for this specific compound are not available in public databases, insights can be drawn from related morpholine and oxazolopyridine derivatives.

Morpholine Conformational Behavior
  • Chair vs. Twisted Boat : Morpholine predominantly adopts a chair conformation in solution, with minimal energy difference from the twisted boat form.
  • Nitrogen Protonation : In acidic conditions, the morpholine nitrogen may undergo protonation, altering its conformational preferences.
Oxazolo[4,5-b]pyridine Planarity
  • Aromatic Stability : The fused oxazole-pyridine system is planar, with conjugation extending across both rings.
  • Electron Density : The oxazole’s oxygen and pyridine’s nitrogen contribute to electron-deficient character, influencing reactivity.
Methylamine Orientation
  • Rotational Freedom : The methylamine side chain exhibits free rotation around the C-N bond, enabling diverse spatial arrangements.

Protonation State and Salt Formation Mechanisms

The hydrochloride salt forms through protonation of the methylamine group, stabilizing the compound for solid-state storage and handling.

Protonation of Methylamine
  • Primary Site : The methylamine’s lone pair on nitrogen acts as a nucleophile, accepting a proton from hydrochloric acid.
  • Salt Formation : The resulting ammonium ion (-CH2NH3+) pairs with chloride ions (Cl⁻) to form the hydrochloride salt.
Stability of the Salt
  • Ionic Interactions : Electrostatic attraction between the ammonium group and chloride counterions enhances crystallinity and shelf life.
  • Hygroscopicity : The salt form reduces hygroscopicity compared to the free base, improving storage stability.
Protonation Site Role in Salt Formation Impact on Stability
Methylamine nitrogen Binds to Cl⁻ via ionic bonding Enhanced thermal and chemical stability
Morpholine nitrogen Potential secondary protonation Minimal in neutral conditions

Properties

IUPAC Name

[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)morpholin-2-yl]methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O2.ClH/c12-6-8-7-15(4-5-16-8)11-14-10-9(17-11)2-1-3-13-10;/h1-3,8H,4-7,12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNCXQTGFQOJHRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1C2=NC3=C(O2)C=CC=N3)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(4-[1,3]Oxazolo[4,5-b]pyridin-2-ylmorpholin-2-yl)methyl]amine hydrochloride typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the oxazolo-pyridine ring and the subsequent attachment of the morpholine group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Industrial production also requires stringent quality control measures to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

[(4-[1,3]Oxazolo[4,5-b]pyridin-2-ylmorpholin-2-yl)methyl]amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, solvents, and catalysts. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted analogs.

Scientific Research Applications

Chemistry

This compound serves as a versatile building block in organic synthesis. It is utilized in:

  • Synthesis of Complex Molecules: As a reagent in various chemical reactions, it enables the creation of more complex structures.
  • Catalysis: Its unique functional groups can facilitate catalytic processes in organic transformations.

Biology

In biological research, [(4-[1,3]Oxazolo[4,5-b]pyridin-2-ylmorpholin-2-yl)methyl]amine hydrochloride is examined for its potential biological activities:

  • Enzyme Inhibition: Studies suggest it may inhibit specific enzymes, impacting various metabolic pathways.
  • Receptor Binding: The compound's interactions with biological receptors are under investigation for potential therapeutic effects .

Medicine

The pharmacological properties of this compound make it a candidate for drug development:

  • Antimicrobial Activity: Preliminary studies indicate that derivatives exhibit significant antibacterial and antifungal properties against pathogens such as Escherichia coli and Candida albicans.
  • Potential Therapeutic Applications: Research is ongoing to explore its efficacy in treating conditions related to metabolic syndrome and other diseases .

Case Study 1: Antimicrobial Properties

A study evaluated the antimicrobial efficacy of similar compounds against various bacterial strains using disc diffusion methods. Results indicated that certain derivatives showed promising antibacterial activity, suggesting potential clinical applications in treating infections .

Case Study 2: Enzyme Inhibition

Research focused on the compound’s role as an enzyme inhibitor demonstrated its ability to modulate specific enzymatic activities linked to metabolic disorders. This highlights its potential as a therapeutic agent in managing such conditions .

Mechanism of Action

The mechanism of action of [(4-[1,3]Oxazolo[4,5-b]pyridin-2-ylmorpholin-2-yl)methyl]amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Structural Similarities and Variations

Compounds sharing the oxazolo[4,5-b]pyridine core but differing in substituents and attached moieties include:

Compound Name Key Structural Features Molecular Formula Molar Mass (g/mol) References
Target Compound Morpholine-linked oxazolo[4,5-b]pyridine with methylamine hydrochloride C₁₃H₁₈Cl₂N₄O₂ (disputed) 354.21 (disputed)
Methyl 3-{2-[4-({[Amino(imino)methyl]amino}methyl)phenyl]oxazolo[4,5-b]pyridin-6-yl}propanoate hydrochloride (7) Phenyl-substituted oxazolo[4,5-b]pyridine with propanoate ester and guanidine-like side chain C₂₀H₂₂ClN₅O₃ 428.88
2-(4-Chlorophenyl)oxazolo[4,5-b]pyridine (3i) Chlorophenyl-substituted oxazolo[4,5-b]pyridine C₁₂H₇ClN₂O 242.65
1-(5-Methyl[1,3]oxazolo[4,5-b]pyridin-2-yl)piperidin-4-amine hydrochloride (QY-3311) Piperidine-linked oxazolo[4,5-b]pyridine with methyl substitution C₁₂H₁₆ClN₅O 289.74

Key Observations :

  • The target compound’s morpholine ring distinguishes it from piperidine (QY-3311) or phenyl-substituted analogs (3i, 7).

Physico-Chemical Properties

Property Target Compound Compound 7 2-(4-Chlorophenyl)oxazolo[4,5-b]pyridine (3i) QY-3311
Melting Point (°C) Not reported 216 (decomposition) Not provided Not provided
Solubility Water, methanol, DMSO Likely polar solvents Organic solvents (e.g., chloroform) Polar solvents
Stability Stable at room temperature Sensitive to hydrolysis Stable under standard conditions Sensitive to light
IR Peaks (cm⁻¹) Not reported Not reported Not reported Not reported

Notes:

  • Compound 7’s decomposition at 216°C suggests lower thermal stability compared to the target compound .
  • The chlorophenyl group in 3i may enhance lipophilicity, contrasting with the target compound’s hydrophilic morpholine moiety .

Key Differences :

  • Compound 7’s synthesis requires prolonged reaction times (48 hours), whereas 3i’s method is rapid and catalyst-efficient .

Critical Analysis of Discrepancies

  • Molecular Formula Conflicts : The target compound’s formula varies between C₁₁H₁₆Cl₂N₄O₂ and C₁₃H₁₈Cl₂N₄O₂ in , possibly due to dihydrochloride vs. hydrochloride salt forms .
  • Synthesis Gaps : Lack of explicit synthesis data for the target compound limits comparative analysis.

Biological Activity

[(4-[1,3]Oxazolo[4,5-b]pyridin-2-ylmorpholin-2-yl)methyl]amine hydrochloride is a complex organic compound with significant potential in biological research and medicinal chemistry. Its structure includes an oxazolo-pyridine ring and a morpholine moiety, which contribute to its unique biological activities. The compound is primarily studied for its pharmacological properties, including enzyme inhibition and receptor interaction.

  • Molecular Formula : C₁₁H₁₆Cl₂N₄O₂
  • Molecular Weight : 307.18 g/mol
  • CAS Number : 1431964-99-6
  • Purity : Minimum 95% .

Synthesis

The synthesis of this compound involves several steps:

  • Formation of the oxazolo-pyridine ring.
  • Attachment of the morpholine group.
  • Optimization of reaction conditions for high yield and purity .

The biological activity of this compound is attributed to its interaction with various molecular targets, including enzymes and receptors. These interactions can modulate biochemical pathways, leading to therapeutic effects. Preliminary studies suggest that it may act as an enzyme inhibitor or a receptor antagonist, though specific targets still require further investigation .

Pharmacological Studies

Recent studies have highlighted the compound's potential in various therapeutic areas:

  • Antimicrobial Activity : Initial screenings indicated that derivatives of similar structures exhibit significant antibacterial and antifungal properties against pathogens like Escherichia coli and Candida albicans .
  • Metabolic Effects : The compound has been evaluated for its role in modulating metabolic pathways, particularly in models of metabolic syndrome .

Case Studies

  • Antibacterial Screening : A series of oxadiazole derivatives related to this compound were synthesized and tested for antimicrobial activity. Some derivatives showed promising results against common bacterial strains .
  • Pharmacokinetic Profiles : Studies on related compounds have demonstrated favorable pharmacokinetic properties, including optimal half-lives and maximum concentration levels in biological systems .

Data Tables

Study FocusCompound TestedActivity ObservedReference
AntimicrobialOxadiazole derivativesSignificant antibacterial activity
Metabolic EffectsRelated oxadiazole compoundsEfficacy in metabolic syndrome models
PharmacokineticsSimilar compoundsFavorable pharmacokinetic profiles

Q & A

Q. What are the key structural features and physicochemical properties of [(4-[1,3]Oxazolo[4,5-b]pyridin-2-ylmorpholin-2-yl)methyl]amine hydrochloride?

Methodological Answer: The compound consists of a morpholine ring fused to an oxazolo[4,5-b]pyridine core, with an amine-functionalized methyl group. Its molecular formula is C10H12ClN3O (MW: 225.68 g/mol), and it exists as a hydrochloride salt to enhance solubility and stability . Key physicochemical properties include:

  • Hydrogen bond donors/acceptors : 2/4 (critical for predicting solubility and bioavailability).
  • Polar surface area : ~55 Ų (indicates moderate membrane permeability).
  • Stability : Hydrochloride salts generally exhibit improved thermal stability compared to free bases.
    Characterization typically employs 1H/13C NMR (to confirm substitution patterns), HPLC (>95% purity validation), and HRMS (exact mass confirmation) .

Q. What synthetic routes are available for preparing this compound?

Methodological Answer: A scalable approach involves:

Oxazolo-pyridine core synthesis : Reacting 2-amino-3-hydroxypyridine with substituted benzoyl chlorides under acid catalysis (HClO4/SiO2) in methanol at room temperature, yielding oxazolo[4,5-b]pyridine intermediates .

Morpholine ring functionalization : Coupling the oxazolo-pyridine intermediate with a morpholine derivative via nucleophilic substitution.

Amine protection/deprotection : Use of Boc-protected amines followed by HCl-mediated deprotection to generate the hydrochloride salt .
Key optimization parameters :

  • Reaction pH (maintained at 6–7 to avoid side reactions).
  • Catalyst loading (5 mol% HClO4/SiO2 for optimal yield) .

Q. How can researchers assess the compound’s stability under experimental conditions?

Methodological Answer:

  • Thermogravimetric Analysis (TGA) : Determine decomposition temperature (typically >200°C for hydrochloride salts).
  • Forced degradation studies : Expose to acidic/basic/oxidative conditions (e.g., 0.1M HCl/NaOH, H2O2) and monitor degradation products via LC-MS .
  • Long-term storage : Stability in DMSO or aqueous buffers (pH 7.4) should be assessed at 4°C and −20°C using HPLC to track purity over weeks .

Advanced Research Questions

Q. How do structural modifications of the oxazolo-pyridine core influence bioactivity?

Methodological Answer:

  • Electron-withdrawing groups (e.g., Cl, CF3) at the pyridine 5-position enhance binding to kinase ATP pockets by increasing electrophilicity. For example, 5-chloro derivatives show improved IC50 values in kinase inhibition assays .
  • Morpholine ring substitution : Bulky groups (e.g., 4-methyl) reduce metabolic clearance but may decrease solubility. Quantitative Structure-Activity Relationship (QSAR) models can predict logP and bioavailability .
    Experimental validation :
    • Synthesize analogs (e.g., 5-fluoro, 5-bromo) and compare inhibition kinetics via SPR (Surface Plasmon Resonance) .
    • Use molecular docking (AutoDock Vina) to simulate interactions with target proteins .

Q. What analytical challenges arise in characterizing reaction intermediates during synthesis?

Methodological Answer:

  • Isolation of intermediates : Oxazolo-pyridine-morpholine adducts often form diastereomers due to the morpholine ring’s stereochemistry. Use chiral HPLC (e.g., Chiralpak AD-H column) to resolve enantiomers .
  • Detection of trace impurities : LC-MS/MS in MRM (Multiple Reaction Monitoring) mode identifies byproducts (e.g., N-oxide derivatives) at <0.1% levels .
  • Handling hygroscopic intermediates : Conduct reactions under inert atmosphere (N2/Ar) and use Karl Fischer titration to monitor moisture content .

Q. How can conflicting spectral data (e.g., NMR shifts) be resolved for this compound?

Methodological Answer:

  • 1H NMR discrepancies : Aromatic protons in oxazolo-pyridine cores exhibit complex splitting patterns. Use 2D NMR (COSY, HSQC) to assign peaks unambiguously. For example, the morpholine CH2N group shows distinct coupling (J = 3–5 Hz) in HSQC .
  • 13C NMR signal overlap : Employ DEPT-135 to differentiate CH3/CH2 groups from quaternary carbons.
  • Contradictions in HRMS data : Cross-validate with isotopic pattern analysis (e.g., Cl’s M+2 peak at ~33% intensity) .

Q. What strategies mitigate low yields in the final coupling step of the synthesis?

Methodological Answer:

  • Solvent optimization : Replace methanol with DMF or THF to improve solubility of morpholine intermediates.
  • Catalyst screening : Test Pd(OAc)2/Xantphos for Buchwald-Hartwig coupling (if amination is required).
  • Temperature control : Gradual heating (40–60°C) prevents exothermic side reactions. Monitor via in situ FTIR to detect intermediate formation .

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